

# An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene

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## Compound of Interest

Compound Name: 2-Bromo-3-(4-bromophenyl)-1-propene

Cat. No.: B1278799

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CAS Number: 91391-61-6 Molecular Formula:  $C_9H_8Br_2$  Molecular Weight: 275.97 g/mol

This technical guide provides a comprehensive overview of **2-Bromo-3-(4-bromophenyl)-1-propene**, a halogenated organic compound of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential biological significance, particularly as an analog to known enzyme inhibitors.

## Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not readily available in the public domain, the following table summarizes its known and predicted properties.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Br <sub>2</sub>	PubChem[1]
Molecular Weight	275.97 g/mol	PubChem[1]
IUPAC Name	1-bromo-4-(2-bromoprop-2-en-1-yl)benzene	PubChem[1]
Canonical SMILES	<chem>C=C(Br)CC1=CC=C(Br)C=C1</chem>	PubChem[1]
InChI	InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2	PubChem[1]
InChIKey	KLEDCYZVUQXGCH-UHFFFAOYSA-N	PubChem[1]

#### Expected Spectroscopic Data:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the benzylic methylene protons, and the aromatic protons. The vinyl proton will likely appear as a singlet, while the benzylic protons will be a singlet, and the aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
- <sup>13</sup>C NMR:** The carbon NMR spectrum should display distinct signals for the vinyl carbons, the benzylic methylene carbon, and the aromatic carbons. The carbon attached to the bromine in the vinyl group will be significantly deshielded.
- IR Spectroscopy:** The infrared spectrum is expected to show characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and the C-Br stretching vibrations.

## Synthesis Methodology

The most plausible and efficient method for the synthesis of **2-Bromo-3-(4-bromophenyl)-1-propene** is via a free-radical allylic bromination of a suitable precursor, 3-(4-bromophenyl)-1-propene, using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is a standard procedure for introducing a bromine atom at an allylic position.[2][3][4][5][6]

### Proposed Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure based on the well-established Wohl-Ziegler reaction for allylic bromination.<sup>[2][3][4][5][6]</sup>

#### Materials:

- 3-(4-bromophenyl)-1-propene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or a suitable alternative solvent (e.g., acetonitrile)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

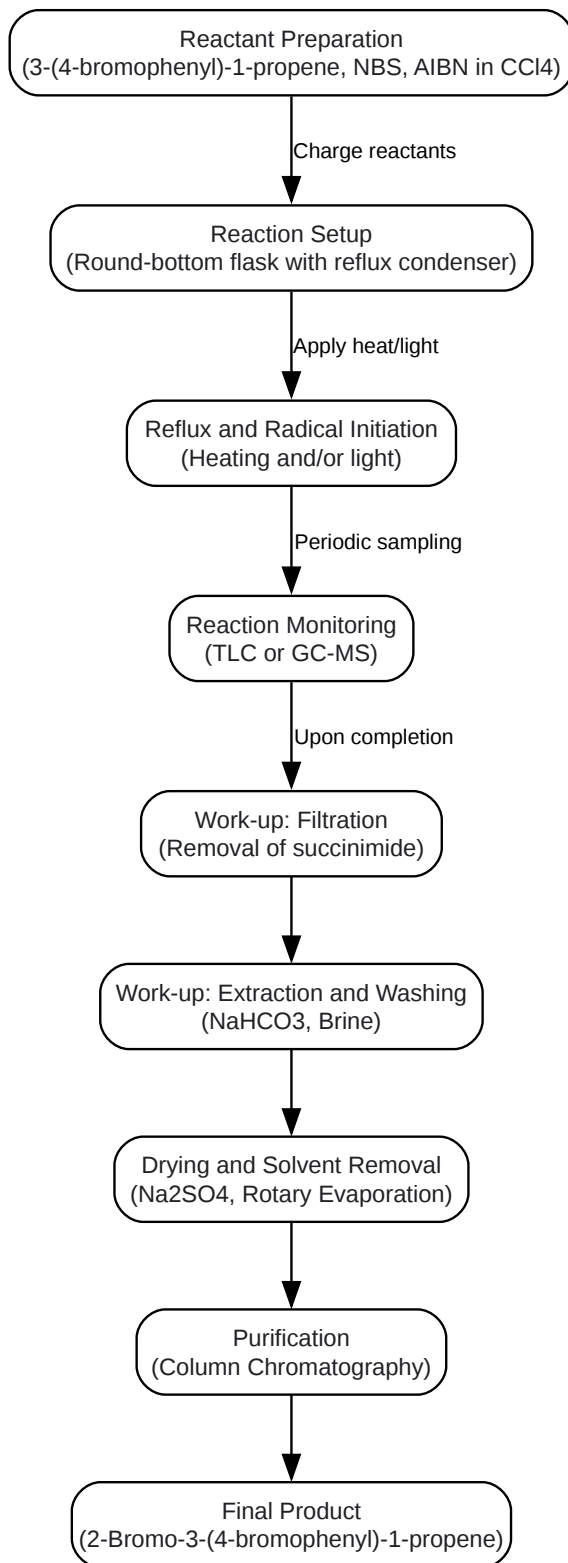
#### Procedure:

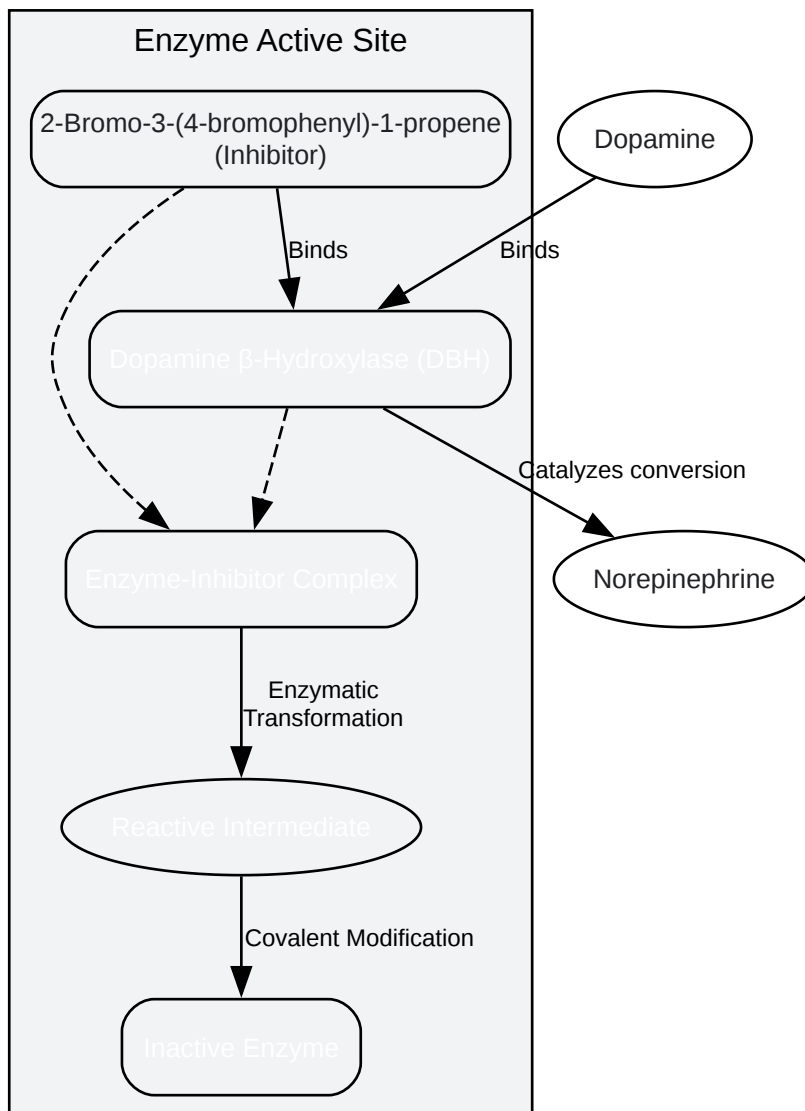
- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)-1-propene (1 equivalent) in carbon tetrachloride.

- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
- Combine the filtrate and the washings and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **2-Bromo-3-(4-bromophenyl)-1-propene**.

Workflow Diagram for Wohl-Ziegler Bromination

## Workflow for the Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene



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## References

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